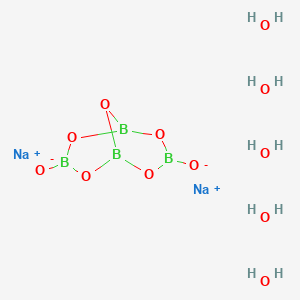

Sodium tetraborate pentahydrate

Descripción

Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O, CAS 12179-04-3), also known as borax pentahydrate, is a crystalline boron compound with a molecular weight of 291.3 g/mol. It appears as colorless or white crystals, with a density of 1.82 g/cm³ and a melting point of 200°C . Its solubility in water is temperature-dependent: 3.8% at 20°C and 51.2% at 100°C, forming a mildly alkaline solution (pH 9.3 at 3% concentration) .

Propiedades

Número CAS |

12179-04-3 |

|---|---|

Fórmula molecular |

B4H10Na2O12 |

Peso molecular |

291.3 g/mol |

Nombre IUPAC |

disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

InChI |

InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

Clave InChI |

QZSYXKPOZFXCDM-UHFFFAOYSA-N |

SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |

SMILES canónico |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |

Descripción física |

Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form sodium tetraborate pentahydrate .

Industrial Production Methods: In industrial settings, sodium tetraborate pentahydrate is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .

Análisis De Reacciones Químicas

Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.

Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.

Water: Used for hydrolysis to form an alkaline solution.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.

Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.

Aplicaciones Científicas De Investigación

Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Sodium tetraborate pentahydrate exerts its effects through various mechanisms:

Buffering Action: It maintains a stable pH in solutions, making it an excellent buffering agent.

Insecticidal and Fungicidal Action: It acts as a stomach poison for insects and has multi-site activity against fungi.

Combustion Modification: It changes oxidation reactions in the combustion of cellulosic materials, forming a carbon residue that acts as a barrier to combustion.

Comparación Con Compuestos Similares

Key Differences :

- Thermal Stability : The pentahydrate loses water at 122°C, while the decahydrate dehydrates at 75°C. The anhydrous form is stable up to 742°C, making it suitable for high-temperature processes .

- Cost Efficiency : The pentahydrate is preferred in ceramic glazes over the decahydrate due to lower shipping costs (reduced water content) and comparable fluxing performance .

- Solubility : The decahydrate’s higher solubility (5.3% vs. 3.8% at 20°C) makes it more effective in aqueous applications like detergents .

Other Boron-Containing Compounds

Sodium Perborate (NaBO₃·nH₂O)

- Structure: Exists as monohydrate (NaBO₃·H₂O) or tetrahydrate (NaBO₃·4H₂O).

- Applications : Oxidizing agent in detergents and bleaches. Unlike sodium tetraborate pentahydrate, it releases hydrogen peroxide upon hydrolysis, providing disinfection properties .

- Synthesis : Derived from sodium tetraborate pentahydrate via reaction with hydrogen peroxide and sodium hydroxide .

Sodium Pentaborate Pentahydrate (NaB₅O₈·5H₂O)

- Structure : Contains a higher boron-to-sodium ratio (5:1 vs. 4:2 in tetraborate).

- Applications : Specialized uses in immune system enhancement and pharmaceuticals. Synthesized from sodium tetraborate decahydrate and boric acid, requiring stringent purity controls .

Research Findings and Industrial Relevance

- Thermal Behavior : In ammonium phosphate fertilizers, sodium tetraborate pentahydrate remains stable up to 500°C. Above this temperature, boron orthophosphate (BPO₄) forms, enhancing thermal resistance .

- Environmental Applications : When intercalated into graphene oxide membranes, the pentahydrate improves dye removal efficiency by 40% compared to unmodified membranes .

- Safety Profile: Classified as non-hazardous (NONH transport designation), with low acute toxicity, unlike sodium perborate, which requires precautions against oxidative hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.